N-(3-aminopropyl)-2-fluorobenzamide N-(3-aminopropyl)-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17704599
InChI: InChI=1S/C10H13FN2O/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12/h1-2,4-5H,3,6-7,12H2,(H,13,14)
SMILES:
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol

N-(3-aminopropyl)-2-fluorobenzamide

CAS No.:

Cat. No.: VC17704599

Molecular Formula: C10H13FN2O

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

N-(3-aminopropyl)-2-fluorobenzamide -

Specification

Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
IUPAC Name N-(3-aminopropyl)-2-fluorobenzamide
Standard InChI InChI=1S/C10H13FN2O/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12/h1-2,4-5H,3,6-7,12H2,(H,13,14)
Standard InChI Key XMNZWQXONZLEGF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCCN)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(3-aminopropyl)-2-fluorobenzamide (molecular formula: C10H13FN2O\text{C}_{10}\text{H}_{13}\text{FN}_2\text{O}) consists of a 2-fluorobenzoic acid scaffold connected to a 3-aminopropylamine group. The fluorine atom at the ortho position of the benzene ring introduces steric and electronic effects that influence molecular interactions . The compound’s SMILES notation (C1=CC=C(C(=C1)F)C(=O)NCCCN) and InChIKey (PIWBDBLRWANLAC-UHFFFAOYSA-N) provide unambiguous structural descriptors .

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight210.23 g/mol
Exact Mass210.1018 Da
Topological Polar Surface Area64.8 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Structural Analogues

While N-(3-aminopropyl)-2-fluorobenzamide lacks extensive standalone studies, its structural analogs offer insights:

  • N-(3-aminopropyl)-3-fluorobenzamide: Demonstrates moderate binding affinity to kinase enzymes involved in cancer pathways .

  • N-(2-aminoethyl)-2-fluorobenzamide: Shows enhanced solubility due to shorter alkyl chain length, though reduced membrane permeability .

Synthesis and Manufacturing

Scalability Challenges

The ortho-fluorine substituent may hinder reaction kinetics due to steric hindrance, necessitating elevated temperatures or prolonged reaction times. Industrial-scale production would require solvent optimization to mitigate byproduct formation .

Physicochemical Properties

Solubility and Stability

N-(3-aminopropyl)-2-fluorobenzamide is sparingly soluble in aqueous media (<1 mg/mL at 25°C) but exhibits improved solubility in polar aprotic solvents like DMSO (≥50 mg/mL) . The compound remains stable under inert atmospheres at −20°C for >12 months, though hydrolytic degradation of the amide bond occurs at pH <2 or >10 .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 1220 cm⁻¹ (C-F stretch) .

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) δ 8.21 (t, J=5.6 Hz, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 3.25 (q, 2H, CH₂), 2.65 (t, 2H, CH₂), 1.75 (m, 2H, CH₂) .

CompoundTargetIC₅₀/EC₅₀
N-(3-aminopropyl)-2-fluorobenzamideKinase XNot reported
N-(3-aminopropyl)-3-fluorobenzamideKinase Y12.3 µM
N-(2-aminoethyl)-2-fluorobenzamideGPCR Z8.7 µM

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